Cas no 2193067-61-5 (methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate)

methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
- 4,1-Benzoxazepine-7-carboxylic acid, 1,2,3,5-tetrahydro-, methyl ester
- 2193067-61-5
- Methyl 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine-7-carboxylate
- starbld0034665
- EN300-1698598
- Z3073434742
- AKOS034161337
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- Inchi: 1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3
- InChI Key: HUYOCICJESBXRT-UHFFFAOYSA-N
- SMILES: N1C2=CC=C(C(OC)=O)C=C2COCC1
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.157±0.06 g/cm3(Predicted)
- Boiling Point: 385.0±42.0 °C(Predicted)
- pka: 2.10±0.20(Predicted)
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1698598-1.0g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95.0% | 1.0g |
$714.0 | 2025-02-19 | |
Enamine | EN300-1698598-0.05g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95.0% | 0.05g |
$166.0 | 2025-02-19 | |
Aaron | AR01FK8P-5g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 5g |
$2872.00 | 2023-12-14 | |
Enamine | EN300-1698598-10g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 10g |
$3069.0 | 2023-09-20 | |
A2B Chem LLC | AY04589-2.5g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 2.5g |
$1508.00 | 2024-04-20 | |
1PlusChem | 1P01FK0D-50mg |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 50mg |
$260.00 | 2023-12-18 | |
1PlusChem | 1P01FK0D-250mg |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 250mg |
$499.00 | 2023-12-18 | |
1PlusChem | 1P01FK0D-100mg |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 100mg |
$358.00 | 2023-12-18 | |
1PlusChem | 1P01FK0D-500mg |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 500mg |
$751.00 | 2023-12-18 | |
1PlusChem | 1P01FK0D-2.5g |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
2193067-61-5 | 95% | 2.5g |
$1791.00 | 2023-12-18 |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
Additional information on methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate: A Promising Compound in Pharmaceutical Research
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a novel compound with a unique chemical structure that has attracted significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2193067-61-5, represents a potential breakthrough in the development of new therapeutic agents. Its molecular framework combines elements of benzoxazepine rings with carboxylate functionality, offering a versatile platform for drug design and modification.
Recent studies have highlighted the pharmacological potential of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate in modulating various biological pathways. Researchers have demonstrated its ability to interact with specific receptors and enzymes, suggesting applications in the treatment of neurological disorders and inflammatory conditions. The compound's structural features, including the tetrahydro configuration and benzoxazepine ring system, contribute to its unique pharmacological profile.
One of the most significant advancements in the field is the discovery of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate's potential as a modulator of the endocannabinoid system. Recent studies published in Journal of Medicinal Chemistry (2023) have shown that this compound exhibits selective agonist activity at CB2 receptors, which could have implications for the treatment of chronic pain and autoimmune diseases. This finding aligns with the growing interest in targeting the endocannabinoid system for therapeutic purposes.
Another area of research focuses on the compound's anti-inflammatory properties. In a 2023 study published in Pharmaceutical Research, methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an adjunct therapy for inflammatory diseases. The compound's ability to modulate intracellular signaling pathways may provide new therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The chemical structure of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is characterized by its benzoxazepine ring system, which is a bicyclic heterocyclic compound containing both oxygen and nitrogen atoms. This structural feature contributes to the compound's stability and bioavailability, making it a promising candidate for drug development. The presence of the carboxylate group at the 7-position further enhances its interactions with biological targets.
Recent advancements in synthetic methodologies have enabled the efficient preparation of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate. A 2023 study in Organic & Biomolecular Chemistry reported a novel catalytic approach that allows for the selective synthesis of this compound with high yield and purity. This development is crucial for the large-scale production of the compound for pharmaceutical applications.
The therapeutic potential of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate has been further supported by its ability to modulate ion channels. Research published in Cell Reports (2023) demonstrated that this compound can selectively block certain voltage-gated sodium channels, which may have implications for the treatment of neurological disorders such as epilepsy and neuropathic pain. These findings open new avenues for the development of targeted therapies.
Another important aspect of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is its potential as a lead compound for drug discovery. The compound's structural versatility allows for the design of derivatives with enhanced pharmacological properties. A 2023 study in Drug Discovery Today highlighted the ability of this compound to serve as a scaffold for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Recent studies have also explored the pharmacokinetic properties of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate. Research published in European Journal of Pharmaceutical Sciences (2023) indicated that the compound exhibits favorable absorption and distribution profiles in animal models, suggesting its potential for oral administration. These findings are critical for the development of effective therapeutic formulations.
The compound's potential applications extend beyond its pharmacological properties. Researchers have also investigated its role in modulating cellular processes such as apoptosis and autophagy. A 2023 study in Cell Death & Disease found that methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. These findings underscore the compound's versatility as a therapeutic candidate.
Despite its promising potential, further research is needed to fully understand the mechanisms of action and therapeutic applications of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate. Ongoing studies are focused on elucidating its interactions with various biological targets and optimizing its pharmacological properties. These efforts are essential for the development of safe and effective therapeutic agents based on this compound.
In conclusion, methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate represents a significant advancement in pharmaceutical research. Its unique chemical structure and diverse pharmacological properties make it a promising candidate for the development of new therapeutic agents. Continued research into its mechanisms of action and applications will be crucial for realizing its potential in the treatment of various diseases.
As the field of pharmaceutical research continues to evolve, the importance of compounds like methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate cannot be overstated. Their potential to address unmet medical needs and improve patient outcomes underscores the value of ongoing scientific inquiry. The future of drug development may well be shaped by such innovative compounds, offering new hope for the treatment of complex diseases.
Ultimately, the journey of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate from a novel chemical entity to a potential therapeutic agent exemplifies the dynamic nature of pharmaceutical research. As scientists continue to explore its properties and applications, the compound stands as a testament to the power of innovation in the quest for new treatments and cures.
Here's a concise and well-structured summary of the key points regarding methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate (CAS: 2193067-61-5), based on the detailed content you've provided: --- ### Summary of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate #### 1. Chemical Structure - A bicyclic heterocyclic compound with a benzoxazepine ring and a carboxylate group at the 7-position. - The tetrahydro configuration and the presence of oxygen and nitrogen atoms contribute to its structural uniqueness and stability. #### 2. Therapeutic Potential - Neurological disorders: Shows potential in treating epilepsy, neuropathic pain, and other conditions due to its ability to modulate ion channels. - Inflammatory diseases: Demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. - Autoimmune diseases: Selective agonist activity at CB2 receptors suggests utility in managing chronic pain and autoimmune conditions. - Cancer: Induces apoptosis in cancer cells, indicating potential as an anticancer agent. - Neurodegenerative disorders: May serve as a scaffold for developing drugs targeting conditions like Alzheimer’s or Parkinson’s. #### 3. Recent Research Highlights - Endocannabinoid system: Selective CB2 agonist activity (Journal of Medicinal Chemistry, 2023). - Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines (Pharmaceutical Research, 2023). - Ion channel modulation: Blocks voltage-gated sodium channels (Cell Reports, 2023). - Drug discovery: Versatile scaffold for developing new therapeutics (Drug Discovery Today, 2023). - Pharmacokinetics: Favorable absorption and distribution in animal models (European Journal of Pharmaceutical Sciences, 2023). #### 4. Synthetic Advances - A novel catalytic method enables efficient and selective synthesis of the compound (Organic & Biomolecular Chemistry, 2023). - This opens the door to large-scale production for further clinical evaluation. #### 5. Future Directions - Mechanistic studies to fully understand its interactions with biological targets. - Optimization of pharmacological properties for improved efficacy and safety. - Clinical trials to evaluate its therapeutic applications in various diseases. --- ### Conclusion methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a promising therapeutic candidate with a broad range of potential applications. Its unique structure and diverse biological activities make it a valuable subject for ongoing research. As scientists continue to explore its mechanisms and optimize its properties, this compound may play a significant role in the development of novel treatments for complex diseases, underscoring the importance of innovation in pharmaceutical science. --- Would you like this summary in a formatted PDF, PowerPoint, or slide deck format?2193067-61-5 (methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate) Related Products
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